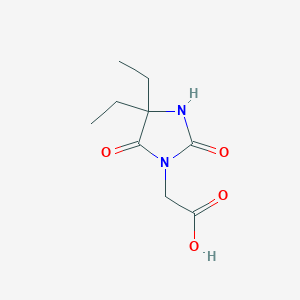

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name is 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature system identifies the core imidazolidine ring structure with two carbonyl groups at positions 2 and 5, along with the diethyl substitution at position 4. The acetic acid moiety is attached to nitrogen atom 1 of the imidazolidine ring, creating the complete systematic name that unambiguously identifies this specific compound.

The Chemical Abstracts Service registry number for this compound is 714-71-6, providing a unique identifier that facilitates database searches and chemical literature reviews. Alternative nomenclature systems have also been applied to this compound, including the German systematic name 5,5-Diaethyl-hydantoin-3-essigsaeure, which reflects the hydantoin classification system commonly used in pharmaceutical literature. The European Community number 113-377-2 provides additional regulatory identification for this substance. The compound is also referenced in the Database for Suspected Toxic Substances with the identifier DTXSID70393092, indicating its inclusion in toxicological databases.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |

| Chemical Abstracts Service Number | 714-71-6 |

| Molecular Formula | C9H14N2O4 |

| Molecular Weight | 214.22 g/mol |

| European Community Number | 113-377-2 |

| Database for Suspected Toxic Substances Identifier | DTXSID70393092 |

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound is characterized by a five-membered imidazolidine ring containing two nitrogen atoms and three carbon atoms, with the ring adopting a slightly puckered conformation due to the sp3 hybridization of the carbon atoms. The presence of two ethyl groups at position 4 creates a quaternary carbon center that significantly influences the overall molecular geometry and steric environment around the ring system. The carbonyl groups at positions 2 and 5 of the imidazolidine ring adopt a planar configuration due to their sp2 hybridization, contributing to the overall rigidity of the heterocyclic core.

The International Chemical Identifier key BKCYHQOVVIWYSH-UHFFFAOYSA-N provides a unique representation of the molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC clearly illustrates the branching pattern and connectivity of atoms within the molecule. The quaternary carbon at position 4 bearing two ethyl groups creates a symmetrical substitution pattern that eliminates potential stereoisomerism at this center. However, the molecule retains conformational flexibility due to rotation around single bonds, particularly in the ethyl side chains and the acetic acid moiety attached to nitrogen.

The International Chemical Identifier string InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) provides complete structural information including hydrogen bonding patterns and tautomeric forms. The carboxylic acid functionality introduces additional conformational considerations, as the carboxyl group can exist in different rotational conformations relative to the nitrogen atom to which it is attached. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for intramolecular and intermolecular hydrogen bonding interactions that influence the preferred molecular conformations.

X-ray Crystallographic Studies of Hydantoin Derivatives

While specific X-ray crystallographic data for this compound is not available in the current literature, extensive crystallographic studies have been conducted on related hydantoin derivatives that provide valuable structural insights. The crystallographic analysis of 5,5-diphenyl imidazolidine-2,4-dione has revealed important information about the preferred conformations and intermolecular interactions of hydantoin structures. These studies demonstrate that the imidazolidine ring system typically adopts a slightly puckered conformation with the carbonyl groups maintaining coplanar arrangements that facilitate hydrogen bonding interactions.

Crystallographic investigations of spiro-imidazolidine derivatives, such as the compound with PubChem identifier 3081878, have shown that the imidazolidine ring maintains its characteristic geometry even when incorporated into more complex molecular frameworks. The crystal structures of related compounds like 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid provide comparative data for understanding the structural preferences of substituted hydantoin derivatives. These crystallographic studies consistently demonstrate that the carbonyl groups in the 2,5-positions of the imidazolidine ring participate in extensive hydrogen bonding networks that stabilize the crystal lattice.

The crystallographic data for 5-isopropylimidazolidine-2,4-dione illustrates how alkyl substitution at different positions of the hydantoin ring influences the overall molecular packing and intermolecular interactions. These studies reveal that the presence of bulky substituents, such as the diethyl groups in the target compound, can significantly affect the crystal packing arrangements and influence the physical properties of the resulting crystalline material. The systematic analysis of hydantoin crystal structures has established that these compounds typically form hydrogen-bonded chains or networks in the solid state, with the specific packing arrangement dependent on the nature and position of substituents.

Comparative Analysis with Analogous Hydantoin-Based Structures

The structural comparison of this compound with analogous hydantoin derivatives reveals significant patterns in molecular organization and chemical behavior. The closely related compound 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid shares the same core structure but features methyl groups instead of ethyl groups at position 4, providing a direct comparison for understanding the effects of alkyl chain length on molecular properties. The molecular weight difference of 28.05 atomic mass units between these compounds (214.22 versus 186.17 g/mol) reflects the additional methylene groups in the ethyl substituents.

The parent compound (2,5-dioxoimidazolidin-1-yl)acetic acid, also known as hydantoin-5-acetic acid, represents the unsubstituted analog that allows for assessment of the electronic and steric effects introduced by the diethyl substitution. This comparison reveals that the diethyl substitution significantly increases the molecular volume and hydrophobic character while maintaining the essential hydrogen bonding capabilities of the hydantoin core. The presence of the quaternary carbon center in the diethyl derivative introduces conformational rigidity compared to the more flexible unsubstituted analog.

Structural analysis of the isopropyl-substituted derivative 5-isopropylimidazolidine-2,4-dione demonstrates how different substitution patterns affect the overall molecular geometry. While this compound features substitution at position 5 rather than position 4, the branched alkyl group provides insight into the steric effects of bulky substituents on the hydantoin ring system. The comparative molecular weights and structural parameters of these related compounds establish a systematic understanding of structure-property relationships within the hydantoin family.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| This compound | C9H14N2O4 | 214.22 | 4,4-diethyl |

| (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C7H10N2O4 | 186.17 | 4,4-dimethyl |

| (2,5-Dioxoimidazolidin-1-yl)acetic acid | C5H6N2O4 | 158.11 | unsubstituted |

| 5-Isopropylimidazolidine-2,4-dione | C6H10N2O2 | 142.16 | 5-isopropyl |

属性

IUPAC Name |

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCYHQOVVIWYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393092 | |

| Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714-71-6 | |

| Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves:

- Formation of the imidazolidine-2,5-dione (hydantoin) core with 4,4-diethyl substitution.

- N-alkylation of the hydantoin nitrogen with a suitable acetic acid derivative or precursor.

- Hydrolysis or functional group transformation to yield the acetic acid moiety attached to the nitrogen.

This approach is consistent with the preparation of related hydantoin derivatives, where the hydantoin ring is first constructed, followed by selective N-substitution.

Specific Synthetic Routes

Hydantoin Core Formation

- Starting Materials: Diethyl-substituted amino acids or diethyl-substituted urea derivatives.

- Method: Cyclization of diethyl-substituted urea with glyoxylic acid or equivalent keto acids under acidic or basic conditions to form the 4,4-diethylimidazolidine-2,5-dione ring.

- Conditions: Typically involves heating under reflux in solvents such as ethanol or water, sometimes with acid or base catalysis.

N-Alkylation with Acetic Acid Derivatives

- Reagents: Chloroacetic acid or esters such as tert-butyl chloroacetate.

- Base: Strong bases like potassium tert-butoxide or sodium hydride are preferred to deprotonate the hydantoin nitrogen for nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction.

- Procedure: The hydantoin is reacted with the chloroacetate derivative under controlled temperature (room temperature to moderate heating) to yield the N-substituted ester intermediate.

Hydrolysis and Acidification

- Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free acetic acid substituent.

- Acidification: Treatment with hydrochloric acid or other mineral acids to obtain the acid form and to purify the product.

- Isolation: The product is isolated by filtration or extraction, followed by drying.

Example of a Related Solvent-Free Preparation Method

While direct literature on this compound is limited, analogous compounds such as imidazol-1-yl-acetic acid hydrochloride have been prepared via solvent-free N-alkylation using tert-butyl chloroacetate, followed by aqueous hydrolysis and acidification. This method offers advantages such as:

- Avoidance of hazardous solvents.

- High yield and purity.

- Simple work-up procedures.

- Reduced formation of di-acid impurities by controlling base strength and stoichiometry.

This approach could be adapted for the preparation of the diethyl-substituted hydantoin derivative by replacing imidazole with the hydantoin core.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydantoin ring formation | Diethyl-substituted urea + glyoxylic acid; reflux in ethanol or water; acid/base catalysis | Forms 4,4-diethylimidazolidine-2,5-dione core |

| N-Alkylation | Hydantoin + tert-butyl chloroacetate; base (KOtBu or NaH); DMF solvent; 25-80 °C | Strong base preferred to minimize di-alkylation |

| Hydrolysis & Acidification | Aqueous acid/base hydrolysis; HCl treatment | Converts ester to acid; isolates product |

| Purification | Filtration, washing, drying | Yields white crystalline solid |

Research Findings and Optimization Notes

- Base Selection: Strong bases such as potassium tert-butoxide are more effective than weaker bases (e.g., potassium carbonate) in promoting selective mono-N-alkylation and reducing di-acid impurities.

- Stoichiometry: Equimolar ratios of hydantoin and chloroacetate derivatives optimize yield and purity.

- Solvent-Free vs. Solvent Methods: Solvent-free methods reduce environmental impact and simplify purification but require careful control of reaction parameters to avoid side reactions.

- Temperature Control: Moderate heating (50–80 °C) facilitates reaction without decomposing sensitive intermediates.

- Impurity Control: Di-alkylation leading to di-acid impurities can be minimized by controlling base strength and reaction time.

化学反应分析

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for more complex organic molecules. For instance, it can be utilized in the synthesis of substituted isocoumarins and other derivatives that exhibit diverse biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several common pathogens are summarized below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.05 |

| Pseudomonas aeruginosa | 0.1 |

| Klebsiella pneumoniae | 0.075 |

These findings suggest that this compound may be a promising candidate for further development as an antibacterial agent.

Potential Anticancer Activity

The compound has also been studied for its potential anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate the specific pathways involved .

Medicinal Applications

Drug Development

Due to its structural features, this compound is being explored for its potential use in drug development. It may serve as a lead compound for designing new therapeutic agents targeting various diseases, particularly those related to inflammation and infection .

Topical Anti-inflammatory Effects

In experimental models, this compound has shown promise in treating ocular inflammatory diseases. It has been observed to promote healing and re-epithelialization in corneal wound models, indicating its potential as a topical therapeutic agent .

Stability and Safety

In Vitro Stability Studies

Stability studies have revealed that this compound maintains moderate stability under physiological conditions. In vitro tests indicate that it does not undergo spontaneous hydrolysis at physiological pH over extended periods, which is favorable for drug formulation .

Mutagenic Activity Assessment

Research assessing the mutagenic potential of this compound has shown no significant mutagenic effects in bacterial assays, indicating a favorable safety profile for further development .

作用机制

The mechanism of action of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Substituent Effects on UV Absorption Profiles

The UV absorption properties of hydantoin derivatives are highly dependent on substituents. Comparative data from arylideneimidazolidinedione analogs reveal:

Key Findings :

- N-Alkyl substituents (e.g., ethyl or methyl) induce a hypsochromic shift (blue shift) compared to arylidene derivatives. For example, introducing a second N-ethyl group in analogs reduces λmax by 15–21 nm .

- Diethyl substitution at the 4-position likely enhances steric hindrance, reducing conjugation and shifting absorption toward the UVB range (290–320 nm) .

Metabolic Stability and Biotransformation Pathways

Hydantoin derivatives exhibit varying metabolic stability depending on substituents. Data from mouse liver microsomal studies highlight:

Key Findings :

Comparison with Other Hydantoin-Based Acids

Structural-Activity Insights :

生物活性

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic compound notable for its unique imidazolidinone structure, which includes two ethyl groups and a dioxo functional group. This compound has garnered attention in biological research due to its potential pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibition activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data tables for clarity.

The molecular formula of this compound is with a molecular weight of 214.218 g/mol. Its structure contributes to its stability and potential as a pharmacological agent.

Synthesis Methods

The synthesis typically involves the reaction of diethylamine with glyoxylic acid followed by cyclization to form the imidazolidinone ring. Controlled conditions regarding temperature and pH are critical for achieving high purity in the final product .

Antioxidant Activity

Compounds with similar structures often exhibit antioxidant properties , which can mitigate oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity . Certain derivatives have shown effectiveness in inhibiting bacterial growth, suggesting possible applications in antibiotic development .

Enzyme Inhibition

The compound may interact with specific enzymes involved in metabolic pathways. Such interactions can modulate enzyme activity, leading to therapeutic applications. For instance, studies have explored its potential to inhibit enzymes associated with various diseases .

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives of this compound revealed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

This table illustrates the varying efficacy of different derivatives against specific pathogens .

Study on Antioxidant Capacity

In another study assessing the antioxidant capacity of this compound using DPPH radical scavenging assay, results indicated:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 85 |

These findings suggest that higher concentrations significantly enhance antioxidant activity .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The unique structural features allow it to modulate the activity of these targets, influencing various biochemical pathways essential for therapeutic effects .

Pharmaceuticals

Given its biological activities, this compound has potential roles as an antimicrobial or antioxidant agent in pharmaceutical formulations.

Agriculture

Compounds with similar structures are being investigated for use as pesticides or herbicides due to their biological activity against pests .

Material Science

The compound may serve as a precursor for polymers or advanced materials owing to its unique chemical structure .

常见问题

Q. What are the recommended synthetic protocols for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid?

A common approach involves refluxing precursor compounds (e.g., substituted imidazolidinones) with acetic acid as both solvent and reactant. For example, analogous syntheses of imidazole derivatives employ reflux conditions (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Optimization may require adjusting reaction time, stoichiometry, and purification steps (e.g., column chromatography) to account for steric effects from diethyl substituents.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of diethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂ near the imidazolidinone ring) and acetic acid moiety (δ ~2.0–2.5 ppm for CH₂, δ ~12–13 ppm for COOH) .

- FTIR : To identify carbonyl stretches (ν ~1700–1750 cm⁻¹ for dioxo groups) and carboxylic acid O-H bonds (ν ~2500–3300 cm⁻¹) .

- HPLC : For purity assessment, using reverse-phase columns and UV detection at λ ~210–230 nm (amide/acid absorption bands) .

Q. What safety precautions are necessary during handling?

While specific safety data for this compound are limited, structurally related imidazolidinones require:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Proper ventilation due to potential dust formation.

- Storage in airtight containers away from oxidizing agents, as carboxylic acid derivatives may react exothermically .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies on analogous imidazolidinones reveal:

- Electron-withdrawing effects of the dioxo groups, which polarize the imidazolidinone ring and enhance electrophilic reactivity at the acetic acid moiety .

- Steric hindrance from diethyl substituents, which can be modeled to predict regioselectivity in nucleophilic addition or cyclization reactions .

- Frontier molecular orbital (FMO) analysis to identify reactive sites for functionalization (e.g., amidation, esterification) .

Q. How do structural modifications (e.g., diethyl vs. dimethyl groups) impact physicochemical properties?

Comparative studies of imidazolidinone analogs indicate:

- Solubility : Diethyl groups reduce aqueous solubility compared to methyl substituents due to increased hydrophobicity.

- Thermal stability : Bulkier alkyl groups (e.g., diethyl) may lower melting points by disrupting crystal packing, as seen in related compounds with similar molecular weights (~292–310 g/mol) .

- Reactivity : Diethyl groups slow nucleophilic substitution at adjacent sites compared to less hindered analogs, as observed in kinetic studies of imidazolidinone derivatives .

Q. What strategies resolve contradictions in reported biological activity data for imidazolidinone derivatives?

Methodological considerations include:

- Assay standardization : Control for pH-dependent ionization of the acetic acid group, which affects membrane permeability .

- Metabolic stability testing : Use liver microsome assays to evaluate hydrolysis of the imidazolidinone ring, a common degradation pathway .

- Structural analogs : Compare activity against compounds with verified mechanisms (e.g., benzimidazole-acetic acid derivatives) to distinguish scaffold-specific effects .

Methodological Resources

- Synthetic Optimization : Refer to reflux protocols with acetic acid and DFT-based reaction modeling .

- Analytical Workflows : Combine NMR, FTIR, and HPLC for comprehensive characterization .

- Computational Tools : Gaussian or ORCA software for DFT studies, with basis sets (e.g., B3LYP/6-31G*) optimized for imidazolidinone systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。